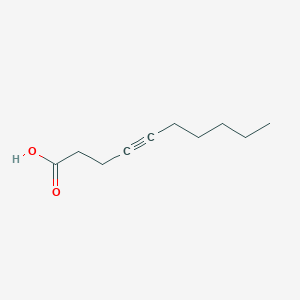

4-Decynoic acid

Description

Classification of 4-Decynoic Acid as an Unsaturated Medium-Chain Fatty Acid

This compound is systematically classified based on its structural features. It is categorized as a medium-chain fatty acid (MCFA) because its aliphatic tail consists of 10 carbon atoms. The presence of the carbon-carbon triple bond makes it an unsaturated fatty acid. Specifically, it is a monounsaturated fatty acid as it contains only one unit of unsaturation (the alkyne group). According to the LIPID MAPS classification system, it falls under the category of Unsaturated fatty acids [FA0103]. ontosight.aiaocs.org

Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | dec-4-ynoic acid | ontosight.ai |

| Molecular Formula | C₁₀H₁₆O₂ | ontosight.ai |

| Molecular Weight | 168.23 g/mol | ontosight.ai |

| CAS Number | 16900-59-7 | ontosight.aialfa-chemistry.com |

| Canonical SMILES | CCCCCC#CCCC(=O)O | ontosight.ai |

| Classification | Medium-chain fatty acid, Unsaturated fatty acid | ontosight.ai |

Overview of the Significance of Acetylenic Fatty Acids in Biological Systems and Chemical Synthesis

Acetylenic fatty acids, though less common than their olefinic cousins, are found in a variety of natural sources, including plants, fungi, marine invertebrates, and microbes. mdpi.comnih.gov These compounds and their derivatives, collectively known as polyacetylenes, exhibit a wide array of biological activities. nih.gov Research has highlighted their potential as antibacterial, antifungal, antitumor, and antiparasitic agents. mdpi.comnih.gov In plants, acetylenic fatty acids can act as a defense mechanism against pathogens. nih.gov For example, some are produced in response to fungal attacks. nih.gov

In the realm of chemical synthesis, the triple bond of acetylenic fatty acids serves as a highly versatile functional group. It can participate in numerous chemical reactions, such as polymerization and cycloaddition, making these acids valuable precursors for creating complex molecules and novel materials with specific properties. ontosight.ai Their unique structure is also utilized in the synthesis of various pharmaceutical compounds and other specialty chemicals. oup.comnih.gov For instance, they are used to create analogs of biologically active molecules to study structure-activity relationships. nih.gov

Historical Context and Evolution of Research on this compound and Related Structures

The study of acetylenic fatty acids dates back to the late 19th century, with the first isolation of a naturally occurring acetylenic compound, tariric acid, in 1892 from the seed oil of Picramnia species. wikipedia.org However, significant progress in understanding their biosynthesis and function occurred much later. Isotopic tracer experiments conducted between 1960 and 1990 were pivotal, demonstrating that the complex structures of polyacetylenes are derived from fatty acid and polyketide precursors. nih.gov

The synthesis of acetylenic fatty acids in the laboratory was a significant milestone, with one of the early reports being the synthesis of erythrogenic (isanic) acid published in 1953. rsc.org The advent of modern analytical techniques, particularly Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Fourier Transform Infrared Spectroscopy (FT-IR), has been crucial for the structural determination of these compounds. researchgate.net

In recent decades, research has advanced to the genetic level. The cloning of the first genes responsible for polyacetylene biosynthesis in plants marked a new era of investigation. nih.gov It was discovered that desaturase-like enzymes, which are related to the enzymes that create double bonds (oleate desaturase or FAD2), are responsible for catalyzing the formation of acetylenic bonds from existing double bonds. osti.govnih.gov This research has revealed that the ability to synthesize these unique fatty acids has evolved independently in different organisms, such as plants and insects. nih.gov While specific historical research focusing solely on this compound is not extensively documented, its study is embedded within the broader and evolving field of acetylenic fatty acid chemistry and biology.

Structure

3D Structure

Properties

CAS No. |

16900-59-7 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

dec-4-ynoic acid |

InChI |

InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H2,1H3,(H,11,12) |

InChI Key |

CUNRFIVIXJBVSE-UHFFFAOYSA-N |

SMILES |

CCCCCC#CCCC(=O)O |

Canonical SMILES |

CCCCCC#CCCC(=O)O |

Synonyms |

4-Decynoic acid |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Decynoic Acid and Analogs

Total Synthesis Approaches to 4-Decynoic Acid

The creation of this compound and its derivatives in the laboratory relies on precise chemical reactions. These methods are designed to build the molecule's structure and control its three-dimensional shape, which is crucial for its function.

Specific Reaction Pathways for this compound Formation

While direct synthesis pathways for this compound are not extensively detailed in the provided search results, the synthesis of similar acetylenic fatty acids provides a foundational understanding. The synthesis of acetylenic fatty acids often involves the coupling of an appropriate acetylide with a haloalkane, followed by oxidation. For instance, the synthesis of 10-phenyl-6-decynoic acid starts with the coupling of a protected alkynol with 3-phenyl-1-bromopropane. nih.gov This is followed by deprotection and oxidation to yield the final carboxylic acid. nih.gov Such a strategy could theoretically be adapted for this compound by utilizing a different set of starting materials.

Stereochemical Control in Synthesis of Decynoic Acid Derivatives

Achieving specific stereochemistry is a critical aspect of synthesizing decynoic acid derivatives. In the synthesis of 10-phenyl-6Z-decenoic acid, stereochemical control is achieved through the hydrogenation of the corresponding alkynol using Lindlar's catalyst, which selectively produces the cis-(Z)-alkene with 100% stereoselectivity. nih.govresearchgate.neteurekaselect.comnih.gov This demonstrates how the choice of catalyst can dictate the geometry of the resulting double bond. Further control at chiral centers can be managed through the use of chiral auxiliaries or asymmetric catalysts. For example, in the synthesis of other complex molecules, asymmetric Diels-Alder reactions and chelation-controlled nucleophilic additions have been employed to establish specific stereocenters.

Utilization of Precursors in Decynoic Acid Synthesis (e.g., from R-(+)-Citronellol)

Natural products often serve as valuable starting materials for the synthesis of complex molecules. For instance, the synthesis of a decynoic acid derivative has been achieved starting from R-(+)-citronellol. acs.org This precursor already contains a chiral center, which can be strategically incorporated into the final product. The synthesis involves converting R-(+)-citronellol into a diene, followed by a hydroboration-oxidation sequence to yield an alcohol. acs.org This alcohol is then oxidized to an aldehyde, which undergoes a Corey-Fuchs reaction to form a TMS-protected alkyne, a key intermediate for further elaboration into the decynoic acid skeleton. acs.org

Synthesis of ω-Phenyl-Δ6-Decynoic Acid Derivatives and Related Analogs

The synthesis of ω-phenyl-Δ6-decynoic acid derivatives showcases multi-step sequences that can be optimized for yield and stereoselectivity.

Application of Lithium Acetylide Coupling in Stereoselective Synthesis

Lithium acetylide coupling is a powerful tool in the synthesis of acetylenic compounds. This method was utilized in the synthesis of 10-phenyl-6Z-decenoic acid, enabling a four-step synthesis with 100% cis-stereochemistry. nih.govresearchgate.neteurekaselect.comnih.gov The protected alkynol, 2-(6-heptyn-1-yloxy)tetrahydro-2H-pyran, was coupled with 3-phenyl-1-bromopropane in the presence of n-butyllithium (n-BuLi) to form the carbon skeleton. nih.gov This coupling reaction is highly efficient and forms the basis for constructing the desired acetylenic fatty acid. The subsequent stereoselective reduction of the alkyne to a cis-alkene highlights the utility of this approach in controlling the geometry of the final product. nih.gov

Integration of Decynoic Acid Moieties into Complex Natural Product Architectures

The decynoic acid framework is a recurring motif in a variety of natural products, particularly those of marine origin. Its integration is crucial for the biological activity of these compounds.

Viridamide A, a lipopeptide natural product isolated from the marine cyanobacterium Oscillatoria nigro-viridis, possesses a novel 5-methoxy-9-decynoic acid moiety attached to a linear hexadepsipeptide chain. oup.comresearchgate.net This compound has demonstrated noteworthy antiparasitic activity. oup.comresearchgate.net The total synthesis of Viridamide A was essential not only for confirming its structure but also for correcting the initially misassigned absolute configuration at the C39 position (the methoxy-bearing carbon of the fatty acid). oup.comoup.comresearchgate.net

The synthesis of the (R)-5-methoxy-9-decynoic acid side chain was achieved through a stereocontrolled route. oup.comoup.com A common retrosynthetic analysis reveals that the target acid can be prepared by oxidizing a precursor alcohol. This alcohol is assembled via the sequential alkylation of a chiral starting material, such as (R)-epichlorohydrin, using two different Grignard reagents. oup.comoup.com This strategy allows for the controlled installation of the required carbon framework and the stereocenter. After the carbon chain is constructed, methylation of the resulting hydroxyl group and subsequent oxidation of the primary alcohol furnish the desired carboxylic acid. oup.com This fatty acid is then coupled to the separately synthesized peptide fragment to complete the total synthesis of the natural product. oup.com

Table 1: Key Synthetic Steps for a Viridamide A Fatty Acid Analog

| Step | Description | Reagents/Method | Reference |

|---|---|---|---|

| 1 | Chiral Building Block | Use of (R)-epichlorohydrin as a starting material. | oup.comoup.com |

| 2 | Carbon Chain Elongation | Sequential double alkylation with specific Grignard reagents. | oup.comoup.com |

| 3 | Functional Group Installation | Methylation of the secondary hydroxyl group. | oup.com |

| 4 | Final Oxidation | Oxidation of a terminal alcohol to the carboxylic acid. | oup.com |

Decynoic acid and its analogs are key components in a class of alkynyl-containing peptides, primarily isolated from marine cyanobacteria. nih.gov These fatty acid tails are crucial to the structure and bioactivity of the parent molecules. For instance, Viridamides A and B, discovered in Oscillatoria nigro-viridis, both feature the unique 5-methoxy-9-decynoic acid (Mdyna) unit. nih.gov

Another example is Carmabin A, which was isolated from the marine cyanobacterium Lyngbya majuscula. nih.gov This linear peptide contains a different, novel decynoic acid derivative: 2,4-dimethyl-9-decynoic acid. nih.gov The presence of these varied alkynyl fatty acids highlights a biosynthetic modularity and contributes to the structural diversity and wide range of biological activities observed in these marine natural products, including antitumor, antimalarial, and antiparasitic properties. oup.comnih.gov

Table 2: Examples of Marine Peptides with Decynoic Acid Moieties

| Natural Product | Specific Decynoic Acid Moiety | Marine Source | Reference |

|---|---|---|---|

| Viridamide A | 5-methoxy-9-decynoic acid | Oscillatoria nigro-viridis | nih.gov |

| Viridamide B | 5-methoxy-9-decynoic acid | Oscillatoria nigro-viridis | nih.gov |

Synthesis of Lipopeptide Natural Products Featuring Decynoic Acid Components (e.g., Viridamide A)

Advanced Synthetic Methodologies Applicable to Alkynyl Fatty Acid Synthesis

The synthesis of alkynyl fatty acids like this compound often relies on modern synthetic methods that allow for precise control over the placement of the alkyne and any other functional groups or stereocenters.

Radical chemistry offers versatile methods for the functionalization of alkynes, which can be applied to the synthesis and modification of alkynyl fatty acids. Thiol-yne "click chemistry" is a highly efficient radical addition process that can modify the triple bond of a decynoic acid derivative. beilstein-journals.org This reaction proceeds via a radical mechanism, typically initiated by thermal or photochemical means, where a thiol adds across the alkyne. beilstein-journals.org This method is useful for post-synthesis modification, allowing for the attachment of various functionalities to the fatty acid chain. Furthermore, studies on the free-radical oxidation of ω-alkynyl fatty acids provide insight into the chemical stability and reactivity of these molecules, which is crucial information for designing synthetic routes and understanding their metabolic fate. acs.org

Transition-metal catalysis is fundamental to the construction of the carbon skeleton of many complex molecules, including alkynyl fatty acids. Catalytic methods for carbon-carbon bond formation are indispensable for efficiently creating the alkyne moiety or extending the carbon chain.

A prominent example is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. acs.orgnih.gov This reaction is highly applicable for constructing the internal alkyne of a this compound precursor. Another approach involves the coupling of an alkynylalane with a propargylic methanesulfonate (B1217627) to generate skipped diynes, which are common precursors to polyunsaturated fatty acids. organic-chemistry.org Additionally, gold-catalyzed reactions have emerged as powerful tools for activating alkyne functionalities, enabling various transformations such as cycloisomerizations of alkynols that could be adapted for fatty acid synthesis. mdpi.com

Table 3: Selected Catalytic Methods for Alkynyl Fatty Acid Synthesis

| Catalytic Method | Description | Application | Reference |

|---|---|---|---|

| Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of a terminal alkyne and an sp2-hybridized carbon. | Assembly of the internal alkyne structure. | acs.orgnih.gov |

| Alkyne-Alane Coupling | Coupling of an alkynylalane with a propargylic electrophile. | Synthesis of skipped diynes as precursors. | organic-chemistry.org |

Organocatalysis, which uses small organic molecules to catalyze chemical reactions, has become a powerful strategy for asymmetric synthesis, complementing metal- and biocatalysis. mdpi.com In the context of fatty acid synthesis, organocatalysis is particularly valuable for establishing stereocenters with high enantiomeric purity. mdpi.comscilit.com

For instance, the synthesis of chiral hydroxy fatty acids can be achieved using organocatalytic methods. One key strategy involves the enantioselective organocatalytic synthesis of terminal epoxides from long-chain aldehydes, followed by a ring-opening reaction. mdpi.comscilit.com This introduces a hydroxyl group at a specific position with a defined stereochemistry. Similarly, organocatalyzed oxyamination has been used as a key step to introduce stereogenic secondary alcohols in the synthesis of complex lipid mediators. acs.orgnih.gov These methodologies are directly applicable to the synthesis of chiral derivatives of this compound, where stereochemical control of functional groups along the aliphatic chain is required.

Occurrence and Biological Distribution of Decynoic Acid Structures

Identification of Decynoic Acid Moieties in Natural Products

Decynoic acid structures are frequently identified as components of more complex natural products, particularly in metabolites from marine organisms.

Marine cyanobacteria are a prolific source of bioactive secondary metabolites. nih.gov One such example is the discovery of viridamides A and B from the marine cyanobacterium Oscillatoria nigro-viridis. nih.gov These linear lipodepsipeptides contain the novel 5-methoxy-9-decynoic acid (Mdyna) moiety. nih.govoup.comoup.com Viridamide A has demonstrated notable anti-protozoal activity, with an IC50 of 1.1 µM against Trypanosoma cruzi and 1.5 µM against Leishmania mexicana. nih.govmdpi.com The structure of viridamide A was determined through extensive NMR and mass spectrometry analyses. oup.comoup.com Carmabin A, another metabolite from a marine cyanobacterium, features a 2,4-dimethyl-9-decynoic acid residue and has shown moderate cytotoxicity and mild anti-malarial activity. mdpi.com

A significant number of peptides containing terminal alkynyl fatty acid residues have been identified from marine organisms, with over 90% originating from cyanobacteria. nih.govnih.gov These alkynyl-containing peptides are also found in marine mollusks, which often acquire them through their diet of cyanobacteria. nih.gov A diverse array of these fatty acyl units has been characterized, including various octynoic and decynoic acid derivatives. mdpi.com Linear peptides featuring a terminal alkyne have so far been discovered exclusively from marine cyanobacteria. nih.govnih.govmdpi.com The presence of these terminal alkynyl moieties is often associated with a range of biological activities, such as antitumor, antibacterial, and antimalarial properties. nih.gov

Presence in Marine Cyanobacterium Metabolites (e.g., 5-Methoxy-9-Decynoic Acid in Viridamide A)

Documented Occurrence of Specific Decynoic Acid Isomers (e.g., 9-Decynoic Acid in Hibiscus rosa-sinensis)

Beyond the marine environment, decynoic acid isomers have been isolated from terrestrial plants. Notably, 9-decynoic acid, along with 8-nonynoic acid and their methyl esters, has been identified in the stem bark of Hibiscus rosa-sinensis. neliti.comresearchgate.netiosrphr.orgneist.res.in This plant, a member of the Malvaceae family, is known for its wide use in traditional medicine and has been found to contain a rich array of phytochemicals. neliti.comresearchgate.net The presence of 9-decynoic acid in Hibiscus rosa-sinensis is a documented example of a specific decynoic acid isomer found in a terrestrial plant. nih.gov

Evolutionary and Ecological Implications of Acetylenic Fatty Acid Presence

The production of acetylenic fatty acids like decynoic acid is not merely a biochemical curiosity but carries significant evolutionary and ecological weight. These compounds are a subset of polyacetylenes, a class of natural products derived from fatty acid and polyketide precursors. nih.gov

In the plant kingdom, the ability to synthesize unusual fatty acids, including acetylenic ones, is thought to have evolved as a defense mechanism. researchgate.net For instance, in mosses, the production of certain acetylenic fatty acids can be a response to environmental stress. researchgate.net The composition of fatty acids, including unsaturated and acetylenic variants, plays a crucial role in the adaptation of plants to different environmental conditions, such as temperature, by modulating membrane fluidity. longdom.org

In marine ecosystems, the production of bioactive metabolites by organisms like cyanobacteria is believed to be a key survival strategy in predator-rich environments. mdpi.com These compounds can act as chemical deterrents. Furthermore, the transfer of these metabolites through the food web, for example from cyanobacteria to mollusks, highlights their integrated role in the ecosystem. researchgate.net The unique structures of these fatty acids, such as the cyclopropane (B1198618) ring in lyngbyoic acid from Lyngbya species, can confer resistance to degradation and are often associated with specific ecological functions like quorum sensing inhibition in competing bacteria. nih.govnie.edu.sg The diversity of these fatty acids in primary producers can shape the adaptive evolution of consumer organisms that rely on them as a nutritional source. nih.gov

Biochemical Activities and Molecular Mechanisms of 4 Decynoic Acid and Its Derivatives

Antiparasitic Activity of Natural Products Containing Decynoic Acid Moieties

Natural products isolated from marine organisms have proven to be a rich source of structurally unique compounds with potent biological activities. oup.com Among these, lipopeptides containing decynoic acid moieties have demonstrated promising efficacy against several neglected tropical diseases. oup.com

Trypanosoma cruzi is the parasite responsible for Chagas disease, a major health issue in Latin America. frontiersin.org Research into natural products has identified compounds with significant trypanocidal activity. ms-editions.clresearchgate.netnih.govnih.gov Viridamide A, a lipopeptide natural product isolated from the marine cyanobacterium Oscillatoria nigro-viridis, contains a novel 5-methoxy-9-decynoic acid moiety in its structure. oup.commdpi.com This compound has exhibited potent antiparasitic activity against T. cruzi, with a reported IC₅₀ value of 1.1 μM. oup.commdpi.com

Leishmania mexicana is one of the causative agents of cutaneous leishmaniasis. Natural products are also being explored as a source of new treatments for this parasitic infection. nih.govnih.gov The same lipopeptide, viridamide A, that showed activity against T. cruzi was also found to be effective against L. mexicana. oup.commdpi.com It displayed significant antileishmanial activity with an IC₅₀ value of 1.5 μM. oup.commdpi.com The dual efficacy of viridamide A against both T. cruzi and L. mexicana highlights the potential of natural products containing decynoic acid substructures as leads for the development of broad-spectrum antiparasitic agents. oup.com

Antimalarial Activity of Alkynyl-Containing Peptides with Decynoic Acid Components

Peptides that incorporate fatty acyl units featuring a terminal alkyne functional group represent a notable class of marine natural products. nih.gov These molecules, particularly those originating from marine cyanobacteria, have demonstrated a range of biological activities, including antimalarial properties. nih.govresearchgate.net The presence of the terminal alkynyl moieties is often correlated with their bioactivity. nih.gov

A specific example is the Carmabins family of compounds, such as Carmabin A, which was isolated from the marine cyanobacterium Lyngbya majuscula. nih.gov Carmabin A is a lipopeptide that contains a 2,4-dimethyl-9-decynoic acid unit. Research has shown that Carmabin A exhibits antimalarial activity against the W2 chloroquine-resistant strain of Plasmodium falciparum. nih.gov The structural diversity of these alkynyl-containing peptides, which often feature unusual amino acid residues, contributes to their varied biological functions. nih.gov While many such peptides have been identified, those with decynoic acid components are of particular interest in the exploration of new antimalarial agents. nih.govfrontiersin.orgnih.gov

Table 1: Example of an Alkynyl-Containing Peptide with a Decynoic Acid Component and Antimalarial Activity

| Compound | Source Organism | Fatty Acid Component | Reported Biological Activity |

|---|

| Carmabin A | Marine cyanobacterium Lyngbya majuscula | 2,4-dimethyl-9-decynoic acid | Antimalarial (W2 chloroquine-resistant strain) nih.gov |

Molecular Interactions Implied by Biological Activities

Inhibition of Topoisomerase IB Enzymes by Acetylenic Fatty Acids

Acetylenic fatty acids have emerged as significant inhibitors of DNA topoisomerase IB (TopIB), particularly from the protozoan parasite Leishmania donovani (LdTopIB), the causative agent of visceral leishmaniasis. nih.govresearchgate.net This enzyme is a validated therapeutic target because it has structural and functional distinctions from its human monomeric homologue, hTopIB. mdpi.comresearchgate.net The inhibitory action of these fatty acids against LdTopIB is a key area of research for developing new antiprotozoal drugs. researchgate.net

Studies have demonstrated that the efficacy of inhibition by acetylenic fatty acids is dependent on several structural features, most notably the length of the carbon chain and the presence of unsaturation. Research on a series of 2-alkynoic fatty acids, including 2-tetradecynoic acid (2-TDA), 2-hexadecynoic acid (2-HDA), and 2-octadecynoic acid (2-ODA), revealed that inhibitory potency against LdTopIB increases with chain length, following the trend 2-ODA > 2-HDA > 2-TDA. nih.govwilliams.edu Specifically, 2-ODA was the most potent inhibitor with an EC50 value of 5.3 ± 0.7 μM. nih.govresearchgate.net In contrast, these 2-alkynoic fatty acids were significantly less potent against human topoisomerase IB (hTopIB), highlighting a degree of selectivity for the parasite enzyme. nih.govwilliams.edu

Further investigations into the role of unsaturation have shown it to be a critical factor for effective inhibition. nih.govunimi.it For instance, when comparing a C17 acetylenic fatty acid ((±)-2-methoxy-6-heptadecynoic acid) with its olefinic and saturated analogues, the acetylenic version displayed the strongest inhibition of LdTopIB. unimi.it Similarly, 6-icosynoic acid was found to be a better inhibitor of LdTopIB than its saturated counterpart, which showed no inhibitory activity. nih.gov The mechanism of inhibition by these fatty acids appears to be different from that of the classic TopIB inhibitor camptothecin, as they can inhibit a CPT-resistant form of the enzyme. mdpi.com

Table 2: Inhibition of Topoisomerase IB by Various Acetylenic Fatty Acids

| Compound | Target Enzyme | EC50 / IC50 (µM) | Key Finding |

|---|---|---|---|

| 2-Octadecynoic acid (2-ODA) | LdTopIB | 5.3 ± 0.7 | Most potent among C14, C16, and C18 2-alkynoic acids. nih.govwilliams.edu |

| 2-Hexadecynoic acid (2-HDA) | LdTopIB | 17.8 | Intermediate potency. nih.gov |

| 2-Tetradecynoic acid (2-TDA) | LdTopIB | 24.7 | Least potent among the three tested 2-alkynoic acids. nih.gov |

| (±)-2-methoxy-6-heptadecynoic acid | LdTopIB | 16.6 ± 1.1 | More potent inhibitor than its olefinic analogue. unimi.it |

| 6-Icosynoic acid | LdTopIB | 36–49 | Unsaturation is important for inhibitory activity. nih.gov |

| 16-phenyl-6-hexadecynoic acid | LdTopIB | 14 | A synthetic ω-phenyl derivative showing potent inhibition. nih.gov |

Potential as Biochemical Probes in Fatty Acid and Polyketide Synthase Research

Alkynyl fatty acids, including derivatives of decynoic acid, serve as powerful biochemical probes for studying lipid metabolism and protein function. acs.orgnih.gov The terminal alkyne group functions as a bioorthogonal handle, meaning it is chemically inert in complex biological systems but can undergo specific ligation reactions, most notably copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". nih.govbiorxiv.org This functionality allows for the selective tagging of these fatty acid analogues with reporter molecules, such as fluorophores or biotin, for visualization and purification. nih.gov

These probes are valuable tools in the study of fatty acid synthases (FAS) and polyketide synthases (PKS), which are large, multi-domain enzymes responsible for building fatty acids and polyketides, respectively. nih.govmdpi.com For example, 3-decynoyl-N-acetylcysteamine (3-decynoyl-NAC) was identified as the first mechanism-based inactivator of Escherichia coli β-hydroxydecanoyl thiol ester dehydratase (FabA), a key dehydratase (DH) enzyme in fatty acid biosynthesis. nih.gov This molecule acts as a suicide substrate, covalently modifying the enzyme's active site. nih.gov However, the thioester linkage in this early probe was found to be somewhat non-specific. nih.gov

Subsequent research has focused on developing more stable and specific probes. Newer designs, such as those with a sulfonyl alkyne scaffold, have been created to selectively target DH enzymes in both FAS and PKS systems for detection, enrichment, and identification from complex protein mixtures. nih.gov Furthermore, ω-alkynyl fatty acids can be metabolically incorporated into cells and subsequently attached to proteins via processes like S-palmitoylation and N-myristoylation. nih.gov This allows researchers to label and identify fatty-acylated proteins, providing insight into the roles of FAS-dependent modifications in both normal and disease states. nih.govbiorxiv.org These chemical probes are critical for target validation and for understanding the function of specific proteins in complex biological pathways. promega.com

Table 3: Examples of Alkynyl Fatty Acids as Biochemical Probes

| Probe / Compound | Target System / Enzyme | Application |

|---|---|---|

| 3-Decynoyl-N-acetylcysteamine | E. coli β-hydroxydecanoyl thiol ester dehydratase (FabA) | Mechanism-based inactivation and study of FAS enzymes. nih.gov |

| ω-Alkynyl-palmitate | Cellular fatty acylation systems | Detection and identification of palmitoylated proteins (e.g., H- and N-Ras) in vitro and in vivo. nih.gov |

| ω-Alkynyl-myristate | Cellular fatty acylation systems | Specific labeling of co- and post-translationally myristoylated proteins. nih.gov |

| Alkynyl acetate (B1210297) analog (Alk-4) | Fatty Acid Synthase (FASN) | Reporter of FASN-dependent protein acylation (e.g., IFITM3). biorxiv.org |

| ω-Alkynyl linoleic/arachidonic acid | Lipoxygenase (LOX) and Cyclooxygenase (COX) enzymes | Metabolically competent surrogates for tracking the fate of polyunsaturated fatty acids. acs.org |

Enzymatic Interactions and Inhibition Mechanisms

Characterization of Dehydratase-Specific Probes Utilizing Alkyne Scaffolds

Alkyne-containing molecules, such as derivatives of decynoic acid, have been developed as specialized probes to investigate dehydratase (DH) enzymes within fatty acid synthase (FAS) and polyketide synthase (PKS) systems. nih.govnih.govacs.orgacs.org These probes are designed to be mechanism-based inactivators, meaning the target enzyme itself catalyzes the formation of a covalent bond between the inhibitor and an active site residue, leading to irreversible inactivation. nih.gov This approach has proven invaluable for detecting, enriching, and identifying DH enzymes in complex biological mixtures. nih.govnih.govacs.org

Labeling and Visualization of FabA (Fatty Acid Biosynthesis Enzyme) with Decynoic Acid Derivatives

A notable example of the application of these probes is the labeling and visualization of the Escherichia coli β-hydroxydecanoyl thioester dehydratase, FabA. nih.govresearchgate.netwikipedia.orgmdpi.comescholarship.org FabA is a key enzyme in fatty acid biosynthesis, catalyzing both the dehydration of (R)-3-hydroxydecanoyl-ACP to (E)-2-decenoyl-ACP and its isomerization to (Z)-3-decenoyl-ACP. nih.govwikipedia.org

Researchers have synthesized decynoic acid derivatives coupled with fluorescent tags. nih.govacs.org These probes, when incubated with either purified FabA or whole E. coli proteomes, demonstrate concentration-dependent labeling of the enzyme. nih.gov The specificity of this interaction is highlighted by the fact that denatured (SDS-treated) FabA does not get labeled, confirming that the labeling is a result of a specific enzymatic process. nih.gov The covalent modification of FabA by these probes allows for its visualization using in-gel fluorescence analysis, providing a powerful tool for studying its activity and for screening potential inhibitors. nih.gov The mechanism is believed to involve the abstraction of a proton from the alkyne by an active site histidine, leading to the formation of a reactive allene (B1206475) intermediate that then alkylates the histidine residue. nih.govsjtu.edu.cn

Identification of Active-Site Residues in Uncharacterized Enzymes

The utility of decynoic acid-based probes extends to the identification of active-site residues in enzymes that have not yet been fully characterized. nih.govunl.edunih.gov By covalently modifying a specific residue within the active site, these probes act as markers. Subsequent proteomic analysis, such as liquid chromatography-tandem mass spectrometry (LC/MS-MS), can then be used to identify the labeled protein and the exact amino acid that was modified. nih.gov

For instance, in FabA, a key histidine residue in the active site is the target of these alkyne probes. nih.govsjtu.edu.cnunige.chamazonaws.com This knowledge, derived from studies with well-characterized enzymes, can be extrapolated to uncharacterized dehydratases. If an uncharacterized enzyme is labeled by a decynoic acid-based probe, it strongly suggests the presence of a similar active site architecture and catalytic mechanism. nih.govresearchgate.net This technique accelerates the functional annotation of new enzymes by providing direct evidence of their catalytic machinery. nih.gov

Kinetic Analysis of Enzyme Inhibition by 4-Decynoic Acid Analogs

The study of enzyme inhibition by analogs of this compound provides quantitative data on their potency and mechanism of action. This involves determining key kinetic parameters that describe the interaction between the inhibitor and the enzyme.

Determination of Inhibition Constants (Ki)

The inhibition constant, Ki, is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a more potent inhibitor. lsbu.ac.uk For mechanism-based inactivators, the kinetic parameters kinact (the maximal rate of inactivation) and Ki (the concentration of inhibitor that gives half-maximal inactivation rate) are determined. nih.govumich.edu

For an analog of this compound, a sulfonyl 3-alkyne derivative, kinetic analysis against FabA yielded a kinact of 0.018 ± 0.004 min-1 and a Ki of 1.32 ± 0.43 mM. nih.gov These values provide a quantitative measure of the efficiency with which this analog inactivates the enzyme. The determination of Ki values is crucial for comparing the potency of different inhibitors and for understanding structure-activity relationships.

| Inhibitor | Target Enzyme | kinact (min-1) | Ki (mM) |

| Sulfonyl 3-alkyne derivative | FabA | 0.018 ± 0.004 | 1.32 ± 0.43 |

This table presents the kinetic parameters for the inactivation of FabA by a sulfonyl 3-alkyne analog of decynoic acid. Data sourced from nih.gov.

Mechanistic Studies of Competitive and Non-Competitive Inhibition

Enzyme inhibition can occur through various mechanisms, broadly classified as competitive, non-competitive, and uncompetitive. libretexts.orgwikipedia.orgsci-hub.se In competitive inhibition , the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration. savemyexams.com

In non-competitive inhibition , the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). wikipedia.orgnih.gov This binding event alters the enzyme's conformation, reducing its catalytic activity without preventing substrate binding. nih.gov The effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration. savemyexams.com

Studies on the inhibition of dehydratases by decynoic acid analogs have primarily pointed towards a mechanism-based, irreversible inhibition which can be considered a specific type of non-competitive inhibition once the covalent modification has occurred. nih.govunige.chmdpi.com The inhibitor, 3-decynoyl-N-acetylcysteamine, is a substrate mimic that binds to the active site of FabA and is then catalytically converted into a highly reactive species that covalently modifies the enzyme. mdpi.com This "suicide substrate" mechanism is a hallmark of this class of inhibitors. nih.govpurdue.edu

The distinction between these inhibition types is critical for drug design and for understanding the regulation of metabolic pathways. While initial binding of a decynoic acid analog to the active site might be considered competitive, its subsequent enzyme-catalyzed transformation into a reactive species that irreversibly inactivates the enzyme leads to a non-competitive kinetic profile. libretexts.orgnih.gov

Analytical Techniques for the Characterization and Quantification of 4 Decynoic Acid in Research Matrices

Chromatographic Separations

Chromatography is an essential first step in the analysis of 4-decynoic acid, designed to separate it from other components within a sample matrix that could interfere with accurate measurement. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Separation and Quantification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of organic acids, including this compound. researchgate.net The principle of separation is based on the hydrophobic interactions between the analyte and a nonpolar stationary phase, typically composed of silica (B1680970) particles chemically bonded with C18 alkyl chains. A polar mobile phase is used to elute the compounds from the column. researchgate.net

For a carboxylic acid like this compound, its retention behavior is highly dependent on the pH of the mobile phase. chromatographyonline.com To ensure reproducible retention and achieve good peak shape, the mobile phase pH is generally controlled using a buffer. A common strategy is to adjust the mobile phase pH to be at least two units below the pKa of the carboxylic acid group (typically around 4-5). biotage.com This suppresses the ionization of the carboxyl group, rendering the molecule more neutral and increasing its hydrophobicity. This increased hydrophobicity leads to stronger interaction with the C18 stationary phase and, consequently, longer retention times, allowing for better separation from more polar, unretained components. chromatographyonline.combiotage.com Acid modifiers such as formic acid, acetic acid, or trifluoroacetic acid are frequently added to the mobile phase to achieve the desired low pH. biotage.comhalocolumns.com

Quantification is achieved by integrating the area under the chromatographic peak and comparing it to a calibration curve constructed from standards of known concentrations. researchgate.net

Table 1: Typical RP-HPLC Parameters for Organic Acid Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Column | C18-bonded silica | 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A mixture of an aqueous buffer and an organic solvent | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures to resolve multiple components. researchgate.net |

| Flow Rate | The speed at which the mobile phase passes through the column | 0.5 - 1.5 mL/min |

| Column Temp. | Maintained to ensure reproducible retention times | 25 - 40 °C |

| Detector | UV or Mass Spectrometer | UV detection at ~210 nm (for the carboxyl group) or MS detection for higher selectivity. shimadzu.co.kr |

| Injection Vol. | The volume of the sample introduced into the system | 5 - 20 µL |

Ion Exchange and Ion Exclusion Chromatography for Organic Acid Analysis

Ion exchange chromatography (IEC) and ion exclusion chromatography (IEC) are powerful techniques for separating ionic compounds like organic acids based on their charge properties. shimadzu.comgsconlinepress.com

Anion Exchange Chromatography , a type of IEC, separates molecules based on their net negative charge. wikipedia.orgphenomenex.com In this method, the stationary phase consists of a solid support with covalently attached positively charged functional groups. libretexts.org When a sample containing this compound is introduced at a pH where the carboxylic acid is deprotonated (negatively charged), the analyte ions bind to the stationary phase. Separation from other analytes is achieved based on the strength of this binding. Elution is typically accomplished by increasing the concentration of a competing ion (e.g., chloride) or by changing the pH of the mobile phase to neutralize the charge on the analyte, causing it to release from the column. gsconlinepress.com

Ion Exclusion Chromatography is particularly well-suited for the analysis of weak acids. shimadzu.co.krshimadzu.com The separation mechanism is based on the principle of Donnan exclusion from the pores of an ion-exchange resin. The stationary phase is typically a cation-exchange resin in the hydrogen (H+) form. Strong acids are highly ionized and are repelled by the fixed negative charges (sulfonate groups) on the resin surface, causing them to be excluded from the pores and elute quickly. shimadzu.co.kr Weaker acids, like this compound, are less dissociated and can penetrate the resin pores to varying degrees based on their pKa values. This differential penetration results in separation, with acids generally eluting in order of decreasing acid strength (increasing pKa). shimadzu.co.kr

Table 2: Comparison of Ion Exchange and Ion Exclusion Chromatography for Organic Acid Analysis

| Feature | Ion Exchange Chromatography (Anion Exchange) | Ion Exclusion Chromatography |

|---|---|---|

| Principle | Reversible binding of anions to a positively charged stationary phase. wikipedia.org | Partitioning of analytes between the mobile phase and the liquid within resin pores, governed by pKa. shimadzu.co.kr |

| Stationary Phase | Anion exchanger (e.g., quaternary ammonium (B1175870) functional groups). libretexts.org | Cation exchanger in H+ form (e.g., sulfonated polystyrene-divinylbenzene). shimadzu.co.kr |

| Mobile Phase | Buffered aqueous solution; elution by increasing ionic strength or changing pH. gsconlinepress.com | Typically a dilute strong acid (e.g., sulfuric acid). shimadzu.com |

| Primary Use | Separation of a wide range of anions, including strong and weak acids. shimadzu.com | Primarily for the separation of weak organic acids from strong acids and other sample components. shimadzu.com |

| Selectivity | Based on the charge density and nature of the anionic species. | Based on the pKa and molecular size of the weak acid. shimadzu.co.kr |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography (GC) is a premier technique for separating volatile and semi-volatile compounds. thermofisher.com When coupled with a mass spectrometer (MS), it becomes a powerful tool for the definitive identification and quantification of fatty acids, including this compound. wikipedia.orgjfda-online.com

Due to the low volatility of carboxylic acids, a derivatization step is typically required before GC analysis. env.go.jp This process converts the polar carboxyl group into a less polar, more volatile ester. Common derivatization agents for fatty acids include trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) or reagents that form methyl esters or pentafluorobenzyl (PFB) esters. jfda-online.comlipidmaps.org

Once derivatized, the sample is injected into the GC, where it is vaporized. The components are then separated as they travel through a capillary column containing a stationary phase. Separation is based on the compounds' boiling points and their interactions with the stationary phase. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, which acts as a highly specific detector, providing both qualitative and quantitative data. wikipedia.org Quantification is often performed using deuterated internal standards to correct for variations in extraction and derivatization efficiency. nih.gov

Table 3: Typical GC-MS Parameters for Derivatized Fatty Acid Analysis

| Parameter | Description | Typical Setting |

|---|---|---|

| Derivatization | Chemical modification to increase volatility. | Esterification to form methyl esters or PFB esters. jfda-online.comlipidmaps.org |

| GC Column | Capillary column with a specific stationary phase. | e.g., DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Inert gas to move analytes through the column. | Helium or Hydrogen at a constant flow rate. thermofisher.com |

| Oven Program | Temperature gradient to elute compounds. | e.g., Start at 100°C, ramp to 250°C at 10°C/min, hold for 5 min. |

| Injection Mode | Method of sample introduction. | Split/Splitless |

| Ionization Mode | Method for creating ions in the MS source. | Electron Ionization (EI) or Chemical Ionization (CI). thermofisher.com |

| MS Detection | Monitoring specific ions for quantification. | Selected Ion Monitoring (SIM) for target analysis or Full Scan for unknown identification. nih.gov |

Spectrometric Characterization

While chromatography separates this compound, spectrometry provides the detailed information required for its unambiguous identification and structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Structure Elucidation

Mass spectrometry is an indispensable tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. atdbio.com The molecular formula of this compound is C₁₀H₁₆O₂, giving it an exact mass of approximately 168.1150 Da. nih.gov

When coupled with a soft ionization technique like Electrospray Ionization (ESI), this compound is typically observed in the negative ion mode as the deprotonated molecule, [M-H]⁻, at an m/z of approximately 167.1. nih.gov Further structural information can be obtained using tandem mass spectrometry (MS/MS). In this technique, the [M-H]⁻ precursor ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that can help to elucidate the molecule's structure, although determining the precise location of the triple bond in a fatty acid chain can be challenging with standard CID methods alone and may require specialized techniques. nih.govsciex.com

Table 4: Key Mass Spectrometric Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O₂ | nih.gov |

| Molecular Weight | 168.23 g/mol (average); 168.11503 Da (monoisotopic) | nih.gov |

| Primary ESI Ion (Negative) | [M-H]⁻ | nih.gov |

| Expected m/z of [M-H]⁻ | ~167.1 | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. Both ¹H NMR and ¹³C NMR spectra are used to provide a complete structural assignment for this compound.

In the ¹H NMR spectrum, the chemical shift, splitting pattern, and integration of each signal correspond to a specific set of protons in the molecule. For this compound, one would expect to see characteristic signals for the terminal methyl protons, the various methylene (B1212753) (CH₂) groups along the alkyl chain, and the protons on the carbons adjacent (alpha) to the carboxylic acid and the alkyne group. The protons alpha to the alkyne (at C-3 and C-6) would show a distinct chemical shift due to the magnetic anisotropy of the triple bond.

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. The most characteristic signals for this compound would be the carbonyl carbon of the acid group (downfield, ~175-180 ppm) and the two sp-hybridized carbons of the alkyne group (in the range of ~65-90 ppm). The remaining sp³-hybridized carbons of the alkyl chain would appear in the upfield region of the spectrum.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) Range |

|---|---|---|

| ¹³C | Carboxyl Carbon (C=O) | 175 - 180 |

| ¹³C | Alkyne Carbons (C≡C) | 65 - 90 |

| ¹³C | Alpha-Carbon to COOH (-CH₂-COOH) | 30 - 40 |

| ¹H | Alpha-Protons to COOH (-CH₂-COOH) | 2.2 - 2.5 |

| ¹H | Alpha-Protons to Alkyne (-CH₂-C≡) | 2.1 - 2.4 |

| ¹H | Terminal Methyl Protons (-CH₃) | 0.8 - 1.0 |

Note: Predicted values are based on general chemical shift ranges for these functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies, absorbing radiation of that particular frequency. specac.com An IR spectrum plots the percentage of transmittance against the wavenumber (in cm⁻¹), revealing characteristic absorption bands that correspond to different functional groups. specac.comlibretexts.org

For this compound, the key functional groups are the carboxylic acid (-COOH) and the internal alkyne (carbon-carbon triple bond, -C≡C-). The presence of these groups gives rise to distinct peaks in its IR spectrum.

The carboxylic acid group is characterized by two main absorption bands:

O-H Stretch: A very broad and strong absorption band typically appears in the region of 2500-3500 cm⁻¹. core.ac.uk This broadness is a result of hydrogen bonding between the carboxylic acid molecules. specac.com

C=O Stretch: A sharp, strong absorption peak is observed around 1710-1720 cm⁻¹ for the carbonyl group. researchgate.net

The internal alkyne group is identified by its C≡C stretching vibration.

C≡C Stretch: This bond absorbs in the range of 2100-2260 cm⁻¹. specac.comuobabylon.edu.iqorgchemboulder.com However, for internal alkynes, this peak can be weak or even absent due to the symmetry of the bond, which results in a small or zero change in dipole moment during vibration. uobabylon.edu.iqspectroscopyonline.com

The C-H bonds in the alkyl chain also produce characteristic stretching and bending vibrations.

sp³ C-H Stretch: These absorptions occur at approximately 2850-3000 cm⁻¹. libretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500–3500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | ~1710 | Strong, Sharp |

| Alkyne | C≡C stretch | 2100–2260 | Weak to Absent |

Sample Preparation Strategies for Biological Research Samples

Extraction Methodologies (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

The accurate analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates necessitates its effective extraction and separation from other cellular components. mdpi.comresearchgate.net The two most common techniques for this purpose are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE) LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comscioninstruments.com For the extraction of a carboxylic acid like this compound from an aqueous biological sample, the pH of the aqueous phase is a critical parameter. To ensure the analyte is in its neutral, protonated form, the pH of the sample is typically adjusted to be at least two units below the pKa of the carboxylic acid. scioninstruments.combiotage.com This increases its solubility in the organic solvent. The two phases are mixed vigorously and then separated, with the this compound partitioned into the organic layer. phenomenex.com The organic extract is then evaporated and the residue reconstituted in a suitable solvent for analysis. nih.gov

Solid-Phase Extraction (SPE) SPE is another widely used technique for sample cleanup and concentration. nih.gov It involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. nih.gov For fatty acid extraction, octadecylsilane (B103800) (ODS) cartridges are often employed. aocs.org The biological sample, often diluted with an acidic solution to ensure the protonation of the fatty acid, is loaded onto the conditioned SPE cartridge. aocs.org Interfering substances are washed away, and the purified this compound is then eluted with an appropriate organic solvent. aocs.org SPE methods can offer high recovery and reproducibility and are amenable to automation. nih.gov

A comparison of different extraction methods for high-throughput lipidomics has shown that methods incorporating an aqueous wash step generally perform better for matrices like serum and tissue homogenates. mdpi.comresearchgate.net For instance, a mixture of dichloromethane, methanol, and triethylammonium (B8662869) chloride with an aqueous wash was found to be highly efficient for lipid extraction. mdpi.comresearchgate.net

Miniaturization and High-Throughput Approaches in Sample Preparation

Modern metabolomics and lipidomics studies often involve the analysis of a large number of samples, creating a demand for miniaturized and high-throughput sample preparation methods. nih.gov These approaches aim to reduce sample and solvent volumes, decrease analysis time, and allow for automation. nih.govresearchgate.netbohrium.com

High-throughput sample preparation is often carried out in 96-well plate formats. nih.govnih.gov This allows for the parallel processing of multiple samples using robotic liquid handling workstations. nih.gov Automated systems can perform LLE or SPE procedures, significantly increasing throughput and improving reproducibility by minimizing manual steps. nih.govbohrium.com For example, fully automated 96-well LLE systems have been developed using plates filled with diatomaceous earth, which facilitates the extraction process. nih.gov

Miniaturization is a key aspect of these high-throughput methods. researchgate.net Techniques like microelution SPE, which uses smaller sorbent beds and elution volumes, have been developed to handle reduced sample amounts effectively. nih.gov This is particularly valuable in clinical and preclinical research where sample volume may be limited. nih.gov The integration of automated and miniaturized sample preparation with advanced analytical platforms like ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) enables comprehensive and efficient profiling of lipids and metabolites from a single small sample aliquot. nih.gov

Application of Chemical and Fluorescent Probes in Biochemical Studies

Design and Application of Dehydratase-Specific Fluorescent Probes

Fluorescent probes are molecules that can be used to detect and visualize specific biological molecules or activities within complex systems like living cells. mdpi.com In the study of fatty acid metabolism, probes that target specific enzymes can provide valuable insights into their function and regulation. nih.gov

Dehydratases (DH) are a class of enzymes involved in both fatty acid and polyketide biosynthesis. nih.gov The development of probes specific to these enzymes can aid in their identification and functional characterization. nih.govacs.org One approach to designing such probes is to use a mechanism-based inactivator as a scaffold. For instance, 3-decynoyl-N-acetylcysteamine is a known inactivator of the E. coli dehydratase FabA. nih.govacs.org However, its thioester group makes it prone to non-specific reactions. nih.govacs.org

To overcome this, more stable and specific probes have been designed. One successful design incorporates a sulfonyl 3-alkyne "warhead" that is less susceptible to hydrolysis or non-enzymatic reactions. nih.govacs.org When this reactive group is coupled to a fluorescent tag, it creates a probe that can specifically label DH enzymes. nih.govacs.org These fluorescent probes have been shown to target DH enzymes in various FAS and PKS systems, both in recombinant forms and within whole proteomes. nih.govacs.org The design of such probes often involves creating a non-fluorescent molecule that becomes fluorescent upon reaction with the target enzyme, providing a clear signal of enzyme activity. acs.org This strategy allows for sensitive detection of metabolic pathways like fatty acid β-oxidation in living cells and tissues. acs.orgrsc.org

Advancements in Quality Chemical Probes for Complex Biological Mechanism Elucidation

A chemical probe is a small molecule designed to selectively bind to and modulate the function of a specific protein target. promega.dethermofisher.kr High-quality chemical probes are invaluable tools for dissecting complex biological processes and for validating potential drug targets. promega.deresearchgate.neticr.ac.uk

The utility of a chemical probe is determined by several key properties:

Potency: The probe should have a high affinity for its intended target, typically with a potency of less than 100 nM in biochemical assays. promega.de

Selectivity: It must exhibit high selectivity for the target protein over other closely related proteins, often defined as a greater than 30-fold difference in activity. promega.de

Cellular Activity: The probe must be able to enter cells and engage its target in a cellular context, ideally at a concentration of less than 1 µM. promega.de

This compound itself can be considered a type of chemical probe, as it acts as an inhibitor of fatty acid metabolism. Its alkyne functionality allows it to be used in various "click chemistry" applications for tagging and identifying proteins involved in fatty acid binding and metabolism.

The development of high-quality chemical probes is a multidisciplinary effort. promega.de Resources like the Chemical Probes Portal provide expert reviews and guidance to help researchers select the most appropriate probes for their experiments, thereby increasing the reliability and robustness of biomedical research. researchgate.neticr.ac.ukchemicalprobes.org The use of well-characterized chemical probes, alongside genetic techniques, is crucial for validating the role of specific proteins in disease and for the initial stages of drug discovery. promega.detandfonline.com

Structure Activity Relationship Sar Studies of 4 Decynoic Acid Derivatives

Investigation of Alkyne Position and Substituent Effects on Biological Activity

The placement of the triple bond and the addition of functional groups to the carbon chain can dramatically alter a molecule's interaction with biological targets.

Research into a series of C10 acetylenic fatty acids, where the triple bond is at the C-6 position, has demonstrated the cytotoxic effects of such substitutions against the A549 human lung adenocarcinoma cell line. nih.gov In this series, the ω-cyclohexyl derivative of 6-decynoic acid showed the most significant cytotoxicity among the C10 acids tested. nih.govresearchgate.net The synthesis of 10-phenyl-6-decynoic acid, 10-cyclohexyl-6-decynoic acid, and 10-(4-methoxyphenyl)-6-decynoic acid has been successfully performed. nih.gov The cytotoxic activity, measured as the half-maximal inhibitory concentration (IC₅₀), reveals distinct effects based on the terminal substituent.

| Compound | Terminal Substituent | Cytotoxicity (IC₅₀) against A549 cells (μM) |

| 10-Phenyl-6-decynoic acid | Phenyl | > 50 |

| 10-Cyclohexyl-6-decynoic acid | Cyclohexyl | 40 ± 2 |

| 10-(4-Methoxyphenyl)-6-decynoic acid | 4-Methoxyphenyl | > 50 |

Data sourced from Morales-Guzmán C, et al. (2018). nih.gov

Among these C10 analogs, the ω-cyclohexyl derivative was the most effective, whereas the phenyl and methoxyphenyl groups resulted in significantly lower cytotoxicity. nih.gov These findings suggest that the lipophilicity and steric bulk of the terminal substituent play a critical role in the cytotoxic activity of decynoic acid isomers. The presence of a methoxy (B1213986) group on the phenyl ring can also reduce cytotoxicity compared to unsubstituted phenyl derivatives. shu.ac.uk

While no specific examples of 4-decynoic acid being incorporated into complex peptides were identified in the reviewed literature, the alkyne functional group is a known feature in a variety of bioactive peptides, particularly those of marine origin. researchgate.net These peptides, which include linear and cyclic structures, exhibit a range of biological activities such as antimicrobial, antitumor, and anti-inflammatory effects. nih.govmdpi.com

Impact of Phenyl, Cyclohexyl, and Methoxyphenyl Substitutions on Cytotoxicity

Comparative Analysis of Acetylenic, Saturated, and Mono-unsaturated Decanoic Acid Analogs (Where Directly Compared in Research)

Direct comparative studies analyzing the biological activities of this compound, its saturated counterpart decanoic acid, and its mono-unsaturated analog 4-decenoic acid are limited. However, broader research on fatty acids provides a basis for understanding the structure-activity relationships.

Unsaturation is often a prerequisite for effective biological activity. researchgate.net Studies on other fatty acid isomers have shown that acetylenic (alkyne-containing) and unsaturated fatty acids can be potent inhibitors of enzymes like topoisomerase IB, while their saturated counterparts are less effective. researchgate.net For instance, a comparison between 10-phenyl-6-decynoic acid and its mono-unsaturated counterpart, 10-phenyl-6Z-decenoic acid, was conducted, although specific comparative activity data was not detailed. nih.govresearchgate.net

In a different context, a study on medium-chain acyl-CoA dehydrogenase deficiency identified cis-4-decenoic acid as a pathognomonic metabolite, with concentrations of both it and decanoic acid being elevated in patients' plasma. nih.gov This indicates they are both involved in fatty acid metabolism, but does not offer a direct comparison of their pharmacological activities. The introduction of a rigid alkyne bond in this compound, compared to the more flexible double bond in 4-decenoic acid and the fully saturated chain of decanoic acid, is expected to significantly alter its binding to cellular targets and thus its biological activity profile.

Computational Approaches in Structure-Activity Relationship Prediction (e.g., Molecular Docking)

There are no specific molecular docking studies available in the reviewed literature for this compound. However, computational methods, particularly molecular docking, are powerful tools for predicting and understanding the structure-activity relationships of bioactive molecules. oatext.commdpi.com

Molecular docking simulates the interaction between a small molecule (a ligand, such as a this compound derivative) and the binding site of a target protein (a receptor). mdpi.com The process involves predicting the preferred orientation and conformation of the ligand when bound to the receptor to form a stable complex. The strength of this interaction is typically quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). oatext.com

For this compound derivatives, this approach could be hypothetically applied as follows:

Target Identification: A potential protein target, such as an enzyme involved in cancer cell proliferation or a bacterial protein, would be identified.

Structure Preparation: 3D structures of the protein receptor and the this compound analogs would be prepared.

Docking Simulation: A docking program would be used to place the ligands into the active site of the receptor, exploring various binding poses.

Scoring and Analysis: The resulting poses would be scored. Lower binding energy scores typically indicate more favorable interactions. Analysis of the interactions, such as hydrogen bonds and hydrophobic contacts, can reveal why certain derivatives are more potent than others.

This in silico approach allows for the rapid screening of virtual libraries of compounds and provides insights that can guide the synthesis of more potent and selective analogs, saving time and resources in the drug discovery process. nih.govresearchgate.net

Future Research Directions and Translational Perspectives for 4 Decynoic Acid

Exploration of Additional Biochemical Targets and Signaling Pathways

While research into the specific biological roles of 4-decynoic acid is nascent, studies on related fatty acids provide a roadmap for future investigation. For instance, its saturated counterpart, decanoic acid, has been shown to influence cellular signaling, including the AKT and ERK1/2 pathways, and to disrupt mitochondrial function. gerli.com The introduction of the alkyne group in this compound creates a site of increased reactivity and specific stereochemistry that could lead to interactions with a distinct set of biological targets.

Future research should prioritize the identification of proteins and enzymes that specifically interact with this compound. An intriguing possibility is its role as a "suicide inhibitor," where enzymatic processing of the alkyne bond could generate a highly reactive allene (B1206475) intermediate that covalently binds to the enzyme's active site, leading to irreversible inhibition. umich.edu This mechanism has been proposed for enzymes like acyl-CoA dehydrogenase and enoyl-CoA isomerase. umich.edu Furthermore, N-acyl amides, which can be synthesized from fatty acids, are known to act as signaling molecules through G-protein coupled receptors (GPCRs), suggesting another broad avenue for exploration. umich.edu Identifying the specific GPCRs or other receptors that this compound or its derivatives may modulate is a critical next step.

Discovery of Novel Naturally Occurring Decynoic Acid Structures and Their Biosynthesis

Acetylenic fatty acids are known natural products, with over 600 such compounds identified from sources as diverse as tropical plants, fungi, and marine invertebrates. aocs.orgmathewsopenaccess.com These molecules are particularly common in plants belonging to the Santalales and Olacaceae families. gerli.com While the natural occurrence of this compound itself has not been definitively reported, its structural isomer, cis-4-decenoic acid, is found in nature, for example in hops and beer. wikipedia.org

A significant breakthrough in understanding alkyne biosynthesis came with the discovery of conserved gene cassettes responsible for forming terminal alkynes from fatty acid precursors. nih.gov Research has identified a trigene cassette, ttuABC, in the bacterium Teredinibacter turnerae that demonstrates specificity for a C10 fatty acid (decanoic acid). nih.govresearchgate.net This enzymatic system, comprising a fatty acyl-CoA ligase (TtuA), an acyl carrier protein (TtuC), and a membrane-bound desaturase/acetylenase (TtuB), catalyzes the formation of a terminal alkyne on a ten-carbon chain. nih.govresearchgate.net This discovery provides a clear biochemical precedent for the natural synthesis of a decynoic acid structure. Future research should focus on:

Screening a wider range of natural sources, especially from the Santalales and Olacaceae plant families and various marine microbes, for the presence of this compound and other novel decynoic acid isomers.

Utilizing genome mining of organisms that produce acetylenic compounds to identify new desaturase/acetylenase enzymes with different substrate specificities, potentially those capable of forming internal alkynes like that in this compound.

Development of Advanced Synthetic Routes for Scalable Production of Biologically Active Derivatives

The synthesis of decynoic acid and its derivatives is crucial for enabling biological studies. Several synthetic methodologies have been established. For example, various ω-phenyl and ω-cyclohexyl decynoic acids have been synthesized in multi-step processes involving lithium acetylide coupling followed by oxidation. aocs.orgnih.gov Similarly, N-acyl homoserine lactone derivatives of 6-decynoic acid have been prepared via oxidation of the corresponding alkynol with pyridinium (B92312) dichromate (PDC). wikipedia.org

However, to fully explore the therapeutic potential, more advanced and scalable synthetic routes are necessary. Future efforts should focus on leveraging modern catalytic methods to improve efficiency, selectivity, and environmental impact. nih.gov Such strategies could include:

Enzymatic Methods: Utilizing isolated enzymes or whole-cell systems, inspired by biosynthetic pathways like the ttuABC cassette, to achieve high regio- and stereoselectivity under mild conditions. nih.govnih.gov

Transition Metal-Catalysis: Employing catalysts based on copper, palladium, or chromium to facilitate key bond formations, such as C-H functionalization and cross-coupling reactions, allowing for the modular and convergent synthesis of a diverse library of derivatives. nih.govescholarship.org

Flow Chemistry: Implementing continuous flow processes to improve reaction control, safety, and scalability, which is essential for producing quantities needed for extensive preclinical testing. nih.gov

Photocatalysis: Using visible light to drive reactions, offering a green chemistry approach to accessing novel chemical space and functionalizing the decynoic acid scaffold. nih.gov

These advanced synthetic strategies will be instrumental in producing a wide array of biologically active derivatives for structure-activity relationship (SAR) studies.

Design of Next-Generation Chemical Probes Based on this compound Scaffolds

Chemical probes are indispensable tools for target identification and validation in drug discovery. frontiersin.org The this compound scaffold is exceptionally well-suited for the design of next-generation probes due to the versatility of its alkyne group. nih.gov The alkyne can serve as a bio-orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," a highly efficient and specific reaction. nih.govresearchgate.net

This enables the creation of a variety of probes for different applications:

Activity-Based Protein Profiling (ABPP): A reactive group can be incorporated into the decynoic acid structure to allow for covalent bonding to target enzymes. wikipedia.org After binding, a reporter tag (like a fluorophore or biotin) can be attached via click chemistry to enable visualization or affinity purification of the target protein.

Metabolic Labeling: Cells or organisms can be fed alkyne-tagged this compound, which is then incorporated into downstream lipids. google.com These newly synthesized lipids can be tagged via click chemistry, allowing for the visualization and quantification of lipid metabolism, transport, and localization with high spatiotemporal resolution. google.com

The development of such probes will be crucial for elucidating the mechanism of action of this compound and its derivatives, identifying their direct binding partners, and understanding their journey through complex biological systems. wikipedia.orgresearchgate.net

Preclinical Investigation of Decynoic Acid Derivatives as Therapeutic Leads for Neglected Tropical Diseases and Cancer

Preliminary studies have already demonstrated the potential of decynoic acid derivatives as therapeutic agents. The investigation of unusual fatty acids for biomedical applications has shown promise against bacteria, parasites, viruses, and cancer cells. nih.gov Specifically, synthetic derivatives of decynoic acid have been evaluated for their activity against cancer and the parasites that cause leishmaniasis, a neglected tropical disease (NTD). aocs.orgnih.gov

Key findings from these preclinical studies are summarized below:

| Compound Derivative | Target Organism/Cell Line | Activity | Reported IC50 |

| 10-cyclohexyl-6-decynoic acid | Human lung carcinoma (A549) | Cytotoxicity | 40 ± 2 μM |

| 16-phenyl-6-hexadecynoic acid | Human lung carcinoma (A549) | Cytotoxicity | 18 ± 1 μM |

| 16-phenyl-6-hexadecynoic acid | Leishmania infantum amastigotes | Cytotoxicity | 3-6 μM |

| 16-phenyl-6-hexadecynoic acid | Leishmania infantum promastigotes | Cytotoxicity | 60-70 μM |

These results are encouraging, indicating that modifications to the decynoic acid backbone can yield compounds with potent cytotoxic activity. aocs.orgnih.gov Notably, some of these compounds appear to induce cell death through non-apoptotic mechanisms and can inhibit key parasite enzymes like Leishmania donovani topoisomerase IB (LdTopIB). aocs.orgnih.gov

Future research in this area should be directed toward:

Lead Optimization: Synthesizing and screening a broader library of this compound derivatives to improve potency against cancer cell lines and NTD-causing pathogens while minimizing toxicity to human cells.

Mechanism of Action Studies: Using the chemical probes developed in section 8.4 to identify the precise molecular targets responsible for the observed anti-cancer and anti-parasitic effects.

In Vivo Efficacy Studies: Advancing the most promising lead compounds into animal models of cancer and neglected tropical diseases like leishmaniasis, Chagas disease, and human African trypanosomiasis to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles. mathewsopenaccess.com

The exploration of natural product scaffolds like decynoic acid represents a valuable strategy in the ongoing search for novel therapeutics to address significant global health challenges.

Q & A

Q. Guidelines for FAQ Development

- Basic vs. Advanced Differentiation : Basic questions focus on foundational techniques (e.g., synthesis, characterization), while advanced questions address mechanistic or meta-analytical challenges .

- Methodological Rigor : Answers emphasize reproducible protocols, statistical validation, and cross-disciplinary validation .

- Ethical and Safety Compliance : Include safety protocols and ethical data reporting standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.